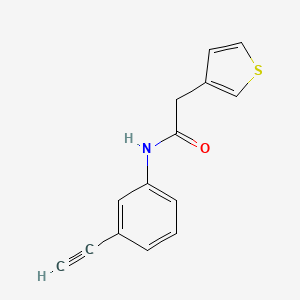
Methyl 1-acetamidocyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-acetamidocyclohexane-1-carboxylate (MACC) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MACC is a cyclic amino acid derivative and is commonly used as a building block for the synthesis of various bioactive molecules.
Mechanism of Action
The mechanism of action of Methyl 1-acetamidocyclohexane-1-carboxylate is not fully understood. However, it is believed to exert its biological activity by binding to specific receptors or enzymes in the body, leading to the modulation of various cellular pathways.
Biochemical and Physiological Effects:
Methyl 1-acetamidocyclohexane-1-carboxylate has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to possess anti-inflammatory, antimicrobial, and anticancer properties. Methyl 1-acetamidocyclohexane-1-carboxylate has also been shown to modulate various cellular pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cancer.
Advantages and Limitations for Lab Experiments
Methyl 1-acetamidocyclohexane-1-carboxylate is a versatile building block that can be easily incorporated into various synthetic routes. It is also readily available and relatively inexpensive. However, the use of Methyl 1-acetamidocyclohexane-1-carboxylate in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Future Directions
There are several potential future directions for the research on Methyl 1-acetamidocyclohexane-1-carboxylate. These include the development of novel synthetic routes and the exploration of its potential applications in drug discovery and material science. Further studies are also needed to fully understand the mechanism of action of Methyl 1-acetamidocyclohexane-1-carboxylate and its potential therapeutic applications.
Synthesis Methods
The synthesis of Methyl 1-acetamidocyclohexane-1-carboxylate involves the reaction of cyclohexanone with methylamine and acetic anhydride. The reaction proceeds through a series of steps, including the formation of an imine intermediate and subsequent reduction to yield Methyl 1-acetamidocyclohexane-1-carboxylate.
Scientific Research Applications
Methyl 1-acetamidocyclohexane-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. Methyl 1-acetamidocyclohexane-1-carboxylate is commonly used as a building block for the synthesis of various bioactive molecules, including anticancer agents, antimicrobial agents, and anti-inflammatory agents.
properties
IUPAC Name |
methyl 1-acetamidocyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-8(12)11-10(9(13)14-2)6-4-3-5-7-10/h3-7H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKDOKTJHMXJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1(CCCCC1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)








![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)

![1-[(4-Methylsulfanylphenyl)methyl]imidazole](/img/structure/B7508120.png)